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Compound of Interest

Compound Name: Methyl 2-(3-ethoxyphenyl)acetate
Cat. No.: B8689783
Get Quote

A Note on the Compound Identity: Initial searches for "Methyl (3-ethoxyphenyl)acetate” did not
yield sufficient public-domain data to construct a comprehensive technical guide. The closely
related compound, Methyl (3-methoxyphenyl)acetate, is well-documented and commercially
available. This guide will, therefore, focus on the latter, assuming a possible typographical error

in the original query.

Introduction

Methyl (3-methoxyphenyl)acetate is an aromatic ester that serves as a valuable intermediate in
organic synthesis. Its structural motif, featuring a methoxy-substituted phenyl ring attached to a
methyl acetate group, is of significant interest in medicinal chemistry and drug development.
The presence of the methoxy group can profoundly influence the pharmacokinetic and
pharmacodynamic properties of a molecule. This guide provides a detailed overview of the
physicochemical properties, synthesis, spectroscopic characterization, and potential
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applications of Methyl (3-methoxyphenyl)acetate for researchers, scientists, and professionals
in drug development.

Physicochemical Properties

Methyl (3-methoxyphenyl)acetate is a colorless to pale yellow liquid under standard conditions.
[1] A summary of its key physicochemical properties is presented in the table below.

Property Value Source(s)

Molecular Formula C10H1203 [2][3]

Molecular Weight 180.203 g/mol [2][3]

CAS Number 18927-05-4 [2][3]

Physical Form Liquid [1]

Boiling Point 130 °C (at 20 mmHg) [2]
methyl 2-(3-

IUPAC Name [4]
methoxyphenyl)acetate
BSVIOYCZTJRBDB-

InChl Key [1][3]

UHFFFAOYSA-N

COC(=0)CC1=CC=CC(=C1)O
SMILES . [2]

Synthesis of Methyl (3-methoxyphenyl)acetate

The synthesis of Methyl (3-methoxyphenyl)acetate can be achieved through several
established organic chemistry routes. A common and straightforward method is the Fischer
esterification of (3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of Methyl (3-
methoxyphenyl)acetate from (3-methoxyphenyl)acetic acid.

Materials:
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* (3-methoxyphenyl)acetic acid

¢ Methanol (anhydrous)

 Sulfuric acid (concentrated)

e Sodium bicarbonate (saturated aqueous solution)
e Brine (saturated aqueous solution)
e Anhydrous magnesium sulfate

e Round-bottom flask

e Reflux condenser

e Separatory funnel

e Rotary evaporator

Procedure:

e Reaction Setup: In a round-bottom flask, dissolve (3-methoxyphenyl)acetic acid in an excess
of anhydrous methanol.

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the
solution while stirring.

o Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically
monitored by thin-layer chromatography (TLC) until the starting material is consumed.

o Work-up:
o Cool the reaction mixture to room temperature.
o Remove the excess methanol using a rotary evaporator.

o Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8689783?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Transfer the solution to a separatory funnel and wash sequentially with water, saturated
sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

e Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: The crude Methyl (3-methoxyphenyl)acetate can be purified by vacuum
distillation to obtain the final product.

Causality Behind Experimental Choices:

o Excess Methanol: Using an excess of methanol drives the equilibrium of the esterification
reaction towards the product side, maximizing the yield.

o Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making
the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

e Aqueous Work-up: The washing steps are crucial to remove the acid catalyst, unreacted
starting material, and any water-soluble byproducts, ensuring the purity of the final product.

Reaction up & Purification
Add (T Heat -
(3-methoxyphenyl)acetic acid + Methanol |———{ Hz50 (catalyst) Reflux. 3t Evaporation of excess Methanol |—#{ Extraction with organic solvent Aqueous Washing (Hz0, NaHCOs, Brine) Drying (MgS04) |—{ Vacuum Distillation |

Click to download full resolution via product page
Synthesis workflow for Methyl (3-methoxyphenyl)acetate.

Spectroscopic Characterization

The structure of Methyl (3-methoxyphenyl)acetate can be confirmed using various
spectroscopic techniques. The expected data from *H NMR, 3C NMR, FT-IR, and Mass
Spectrometry are discussed below.
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'H NMR Spectroscopy

The proton NMR spectrum of Methyl (3-methoxyphenyl)acetate will exhibit characteristic
signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The four protons on the benzene ring will appear as a complex multiplet in
the aromatic region (typically & 6.8-7.3 ppm).

o Methylene Protons (-CHz-): A singlet corresponding to the two methylene protons will be
observed around o 3.6 ppm.

o Methoxy Protons (-OCHs on the ring): A singlet for the three methoxy protons attached to the
aromatic ring will appear around 6 3.8 ppm.

o Methyl Ester Protons (-COOCHSs): A singlet for the three methyl ester protons will be seen
around o 3.7 ppm.

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Key expected chemical shifts include:

e Carbonyl Carbon (C=0): Around & 172 ppm.

Aromatic Carbons: Multiple signals in the range of & 112-160 ppm.

Methylene Carbon (-CH2-): Around 6 41 ppm.

Methoxy Carbon (-OCHs on the ring): Around & 55 ppm.

Methyl Ester Carbon (-COOCHS3): Around & 52 ppm.

FT-IR Spectroscopy

Infrared spectroscopy is useful for identifying the functional groups present in the molecule.
e C=0 Stretch (Ester): A strong absorption band around 1735 cm~1.

e C-O Stretch (Ester): A strong band in the region of 1250-1100 cm~1.
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e C-H Stretch (Aromatic and Aliphatic): Bands in the regions of 3100-3000 cm~* and 3000-

2850 cm™1, respectively.

e C=C Stretch (Aromatic): Peaks in the 1600-1450 cm~1* region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. The molecular ion peak (M*) for Methyl (3-methoxyphenyl)acetate would be
observed at m/z = 180.20.

Methyl (3-methoxyphenyl)acetate Sample
I
Spectroscopic Techniques

(NMR (‘H, 13C)) (FT IR) (Mass Spectrometra

'vta Analysis
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Structural Confirmation

Click to download full resolution via product page

Conceptual workflow for spectroscopic analysis.

Applications in Drug Development

While specific applications of Methyl (3-methoxyphenyl)acetate in marketed drugs are not
widely documented, its structural components are of significant interest in medicinal chemistry.
The methoxyphenyl group is a common motif in a variety of pharmacologically active

compounds.
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The presence of a methoxy group can influence a drug's properties in several ways:

o Metabolic Stability: The methoxy group can be a site of metabolism (O-demethylation), which
can be modulated to control the drug's half-life.

o Solubility and Lipophilicity: The methoxy group can alter the water solubility and lipophilicity
of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion
(ADME) profile.

» Receptor Binding: The methoxy group can form hydrogen bonds with target receptors or
enzymes, enhancing binding affinity and potency.

Derivatives of methoxyphenylacetic acids and their esters have been investigated for a range
of biological activities, including anti-inflammatory and analgesic properties. Therefore, Methyl
(3-methoxyphenyl)acetate serves as a key building block for the synthesis of more complex
molecules with potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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